molecular formula C4H2ClN3O2 B14286851 4-Chloro-6-nitropyrimidine CAS No. 126827-19-8

4-Chloro-6-nitropyrimidine

Cat. No.: B14286851
CAS No.: 126827-19-8
M. Wt: 159.53 g/mol
InChI Key: DIWBTPIHCBSZTN-UHFFFAOYSA-N
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Description

4-Chloro-6-nitropyrimidine (C₄H₂ClN₃O₂, MW 159.53) is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with chlorine at position 4 and a nitro group at position 6. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and nucleoside analogs. Its synthesis typically involves chlorination of 4-nitropyrimidine using N-chlorosuccinimide (NCS) or reactions involving sulphilimine precursors . The nitro and chloro groups render it highly reactive in nucleophilic substitution and coupling reactions, enabling diverse functionalization pathways.

Properties

CAS No.

126827-19-8

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

4-chloro-6-nitropyrimidine

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-4(8(9)10)7-2-6-3/h1-2H

InChI Key

DIWBTPIHCBSZTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4-chloropyrimidine. The reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of 4-chloro-6-nitropyrimidine may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-chloro-6-nitropyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards molecular targets . The compound can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

4-Chloro-5-nitro-6-(4-methylpiperazinyl)pyrimidine

  • Substituents: Cl (position 4), NO₂ (position 5), 4-methylpiperazinyl (position 6).
  • Molecular Formula : C₉H₁₂ClN₅O₂ (MW 257.68).
  • Applications : Investigated for use in receptor-targeted drug design.

4-Chloro-6-methoxy-5-nitropyrimidine

  • Substituents: Cl (4), OCH₃ (6), NO₂ (5).
  • Molecular Formula : C₅H₄ClN₃O₃ (MW 189.56).
  • Key Features: Methoxy substitution at position 6 increases lipophilicity (LogP: 1.49) compared to the parent compound, improving organic solvent solubility. Synthesized via nucleophilic substitution using methanol and sodium methoxide .
  • Applications : Intermediate in agrochemical and medicinal chemistry.

Functional Group Modifications

4-Amino-6-chloropyrimidine

  • Substituents : NH₂ (4), Cl (6).
  • Molecular Formula : C₄H₄ClN₃ (MW 129.55).
  • Key Features: The amino group at position 4 enhances basicity and hydrogen-bonding capacity, making it a versatile building block for nucleoside analogs .
  • Applications : Used in synthesizing antiviral and anticancer agents.

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

  • Substituents: Cl (6), NO₂ (5), N(CH₃)₂ (4).
  • Molecular Formula : C₆H₇ClN₄O₂ (MW 202.6).
  • Key Features: The dimethylamino group at position 4 is a strong electron donor, altering electronic distribution and reactivity. This compound exhibits enhanced stability in acidic conditions .
  • Applications : Explored in the synthesis of kinase inhibitors.

Hydroxyl and Ether Derivatives

6-Chloro-4-hydroxypyrimidine

  • Substituents : Cl (6), OH (4).
  • Molecular Formula : C₄H₃ClN₂O (MW 130.53).
  • Key Features : The hydroxyl group increases polarity, reducing membrane permeability but improving water solubility. Used in laboratory-scale synthesis .

4-Chloro-6-ethoxy-5-nitropyrimidine

  • Substituents: Cl (4), OCH₂CH₃ (6), NO₂ (5).
  • Molecular Formula : C₆H₆ClN₃O₃ (MW 203.58).
  • Key Features : Ethoxy substitution further enhances lipophilicity compared to methoxy derivatives, favoring applications in lipid-based drug formulations .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-6-nitropyrimidine Cl (4), NO₂ (6) C₄H₂ClN₃O₂ 159.53 Pharmaceutical intermediate
4-Chloro-5-nitro-6-(4-methylpiperazinyl)pyrimidine Cl (4), NO₂ (5), 4-methylpiperazinyl (6) C₉H₁₂ClN₅O₂ 257.68 CNS-targeting potential
4-Chloro-6-methoxy-5-nitropyrimidine Cl (4), OCH₃ (6), NO₂ (5) C₅H₄ClN₃O₃ 189.56 Improved organic solubility
4-Amino-6-chloropyrimidine NH₂ (4), Cl (6) C₄H₄ClN₃ 129.55 Nucleoside analog synthesis
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) C₄H₃ClN₂O 130.53 Laboratory-scale applications

Research Findings and Trends

  • Reactivity : Nitro groups at position 6 (as in 4-Chloro-6-nitropyrimidine) facilitate electrophilic aromatic substitution, while methoxy/ethoxy groups at the same position favor nucleophilic displacement .
  • Bioactivity: Piperazinyl and dimethylamino substitutions enhance blood-brain barrier penetration, making these derivatives promising for CNS drug development .
  • Synthetic Flexibility: Amino and hydroxyl derivatives serve as precursors for cross-coupling reactions, enabling rapid diversification of pyrimidine-based libraries .

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